molecular formula C5H12NNaO6S4 B057629 Monosultap CAS No. 29547-00-0

Monosultap

Cat. No. B057629
CAS RN: 29547-00-0
M. Wt: 333.4 g/mol
InChI Key: MBNMHBAJUNHZRE-UHFFFAOYSA-M
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Description

Monosultap is an organic compound with the molecular formula C5H12NNaO6S4 . It is a type of insecticide used in agriculture to regulate insect growth against Pieris rapae . It is also known as the monosodium salt of thiosultap .


Synthesis Analysis

The preparation of Monosultap involves mixing an organic solvent and a wet product of Monosultap, followed by distillation and dehydration . The process also includes distillation and dehydration through spray heating or membrane evaporator heating .


Molecular Structure Analysis

Monosultap has a molecular weight of 333.402 . It is a white crystalline solid .


Chemical Reactions Analysis

Monosultap has been found to have half-lives of 1.1-1.9 days in water, 1.4-2.1 days in soil, and 1.3-2.1 days in rice plants . The residue dynamics and final residues of Monosultap in rice plants and the environment have been studied .


Physical And Chemical Properties Analysis

Monosultap is a white crystalline solid . It is slightly soluble in DMSO and water .

Scientific Research Applications

  • Degradation Dynamics : Monosultap degrades more quickly in paddyfield water and rice plants than in paddyfield soil, with half-lives ranging from 1.86 to 7.70 days, indicating it is a low-residual and easily degradable pesticide (X. Hui, 2013).

  • Process Innovation : Innovations in the production process of Monosultap have been shown to significantly increase yields, highlighting improvements in manufacturing efficiency (X. Hua, 2005).

  • Efficacy Against Pests : Field testing of Monosultap 400 SL insecticide has demonstrated its effectiveness against pests like Sexava nubila in coconut palms, with high mortality rates observed within days of treatment (Meldy L.A. Hosang et al., 2017).

  • Residue Analysis in Food Crops : Methods have been developed for determining Monosultap residues in crops like tomatoes and soil, using techniques like gas chromatography and mass spectrometry, to ensure food safety (Chuanjiang Tao et al., 2007).

  • Dissipation and Residues in Rice Plant and Environment : Studies show that Monosultap dissipates rapidly in water, soil, and rice plants, with half-lives ranging from 1.1 to 2.1 days. Residue levels at pre-harvest intervals were found to be low, indicating minimal risk of residue in harvested crops (F. Zhang et al., 2012).

  • Insecticide Resistance Studies : Research on the resistance of pests like Chilo suppressalis to Monosultap has provided insights into effective pest management strategies and the development of resistance over time (Yuanchun Peng et al., 2001).

  • Environmental Impact : Studies on Monosultap's impact on non-target species like earthworms and aquatic life have been conducted to understand its environmental safety profile (Lin Yu-suo, 2007).

Safety And Hazards

Monosultap is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

The global Monosultap market is expected to grow significantly . The research report has incorporated the analysis of different factors that augment the market’s growth . It constitutes trends, restraints, and drivers that transform the market in either a positive or negative manner .

properties

IUPAC Name

sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMHBAJUNHZRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NNaO6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98968-92-4 (Parent)
Record name Thiosultap-monosodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90183730
Record name Thiosultap-monosodium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosultap

CAS RN

29547-00-0
Record name Thiosultap-monosodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosultap-monosodium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOSULTAP-MONOSODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K43Z575E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
F Zhang, L Wang, L Zhou, C Pan - Bulletin of environmental contamination …, 2012 - Springer
… on the residue analysis of monosultap in rice and the environmental … of monosultap. A field study was designed to investigate the dissipation dynamics and final residues of monosultap …
Number of citations: 10 link.springer.com
X Che, Y Huang, T Shen, K Zhong, Y Wei, G Fan, K Jia… - Toxicology, 2022 - Elsevier
Monosultap (Mon) is a broad-spectrum insecticide used in agricultural production to control stem borers in rice fields. Currently, little evidence shows how Mon affects notochord …
Number of citations: 2 www.sciencedirect.com
Y Ping He, C Fen Gao, M Zhang Cao… - Journal of economic …, 2007 - academic.oup.com
… in susceptibilities to monosultap, triazophos, Þpronil, and abamectin to monitor the dynamics of resistance to longhistory-use insecticides such as monosultap and triazophos, and to …
Number of citations: 44 academic.oup.com
GU Zhong-yan, XU Xiao-long, HAN Li-juan - Chinese Journal of Rice …, 2004 - ricesci.cn
… spreading characteristics of monosultap ME drops on rice leaf were studied using 50-1000 mg/L 20% monosultap ME, which comprised technical product of monosultap ME, synergist, …
Number of citations: 8 www.ricesci.cn
J Zhang, L Pan, J Jing, M Zhuang, J Xin, Y Zhou… - Food Chemistry, 2022 - Elsevier
… Determination of insecticide monosultap residues in tomato and soil by capillary gas … Determination of monosultap total residues in tomato, cucumber and soil by ultra-performance …
Number of citations: 8 www.sciencedirect.com
CJ Tao, JY Hu, JZ Li - 2007 - researchgate.net
… monosultap in the environmental samples. ZT Zhang, et al.[5] reported a method for determination monosultap … sensitive method for the determination of monosultap in soil and tomato. …
Number of citations: 12 www.researchgate.net
R Wang, Y Xiao - Journal of Applied Polymer Science, 2020 - Wiley Online Library
… In this study, we realized the microencapsulation of monosultap through … of monosultap from the microcapsules under various conditions. The results indicated that our monosultap …
Number of citations: 4 onlinelibrary.wiley.com
CAO Ming-zhang, S Jin-Liang - Chinese Journal OF Rice Science, 2005 - ricesci.cn
… in laboratory with monosultap using topical application method.After selection with monosultap for 19 generations in 24 generations of laboratory culture,resistance to monosultap in the …
Number of citations: 4 www.ricesci.cn
S Jiankun, Z Bai - Yang Zhou da xue xue bao. Nong ye yu Sheng …, 2004 - europepmc.org
… borer to monosultap was stable before 1996, rice stem borer was killed by using monosultap only once every year. But because rice stem borer was serious after 1996, monosultap was …
Number of citations: 2 europepmc.org
JY Zhou, YS Lin, YG Xu, LL Shi, LY Chen - China Environmental …, 2000 - cabdirect.org
The purpose of our soil simulated tests in laboratory is to investigate the existence of B. megaterium LY-4 put into soil and the degradation of monosultap by LY-4. The results showed …
Number of citations: 1 www.cabdirect.org

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